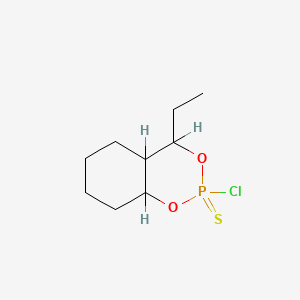
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is an organophosphorus compound with the molecular formula C9H16ClO2PS It is characterized by a bicyclic structure containing phosphorus, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide typically involves the reaction of 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a specific range to optimize yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher production volumes, and additional purification steps are implemented to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar structure but lacks the sulfur atom.
2-Chloro-4-ethyl-1,3,2-dioxaphosphorinane: Similar phosphorus-containing ring structure.
2-Chloro-4-ethyl-1,3,2-benzodioxaphosphorin-2-oxide: Contains an oxygen atom instead of sulfur.
Uniqueness
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is unique due to the presence of both sulfur and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these elements in a bicyclic framework makes it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
63886-82-8 |
|---|---|
Molecular Formula |
C9H16ClO2PS |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-chloro-4-ethyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |
InChI |
InChI=1S/C9H16ClO2PS/c1-2-8-7-5-3-4-6-9(7)12-13(10,14)11-8/h7-9H,2-6H2,1H3 |
InChI Key |
CKYVJRNTNYBPED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCCCC2OP(=S)(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


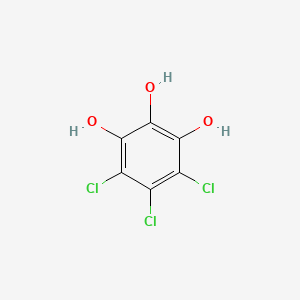
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

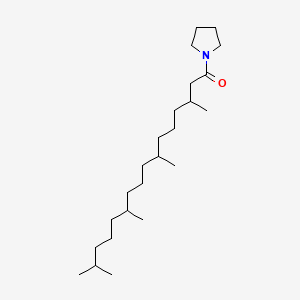
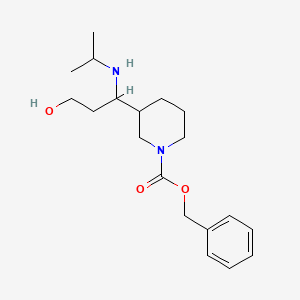
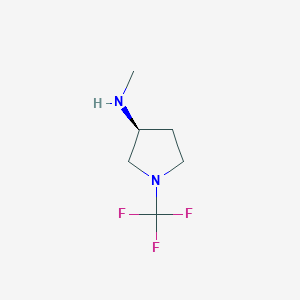
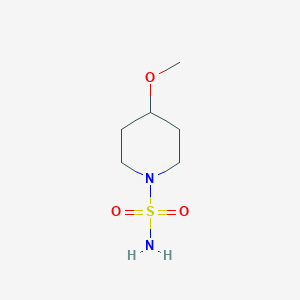
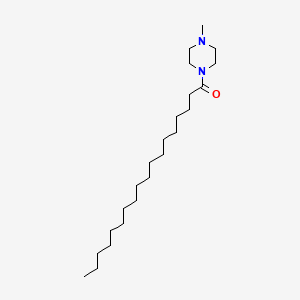
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
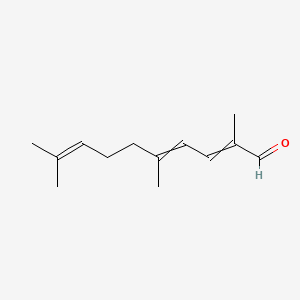
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)

![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
